![molecular formula C14H21Cl2N3 B2635844 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride CAS No. 1351632-48-8](/img/structure/B2635844.png)
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, also known as JB-1, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It is a benzimidazole derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Antifungal Activity
Benzimidazole and piperazine derivatives, including structures related to 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole, have been highlighted for their significance in the biological field, notably for their antibacterial, antiviral, and antifungal properties. A study by Gadhave et al. (2012) synthesized novel benzimidazole derivatives and assessed their antifungal potential against Trichophyton rubrum and Candida albicans, showing moderate activity compared to ketoconazole, a standard antifungal agent. This suggests the potential of benzimidazole derivatives in developing new antifungal agents to address increasing drug-resistant pathogens (Gadhave, Vichare, & Joshi, 2012).
Antitubercular Agents
Revathi et al. (2015) conducted a study on the synthesis and evaluation of novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives for antitubercular activity. These derivatives were tested against Mycobacterium tuberculosis, showing promising results for four compounds with minimum inhibitory concentration values indicative of potent antitubercular agents. This research supports the exploration of benzimidazole derivatives as potential therapeutic agents for tuberculosis treatment (Revathi, Perumal, Pai, Arunkumar, Sriram, & Kini, 2015).
Broad Spectrum Antibacterial Activities
He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles and evaluated their antibacterial activities, discovering compounds that inhibit bacterial growth with low minimal inhibitory concentrations (MICs). These benzimidazoles demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including clinically important strains like enterococci, suggesting a new class of potential antibacterial agents (He, Wu, Yang, Robinson, Risen, Ranken, Blyn, Sheng, & Swayze, 2003).
Anticancer Potential
A novel series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties were designed by Mamedov et al. (2022) to explore their antitumor activities. Among these, compounds with N-methylpiperazine substituents showed promising activity against a range of cancer lines with little cytotoxicity against normal human cells, indicating their potential as anticancer agents (Mamedov, Zhukova, Voloshina, Syakaev, Beschastnova, Lyubina, Amerhanova, Samigullina, Gubaidullin, Buzyurova, Rizvanov, & Sinyashin, 2022).
Propriétés
IUPAC Name |
2-methyl-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-11-16-13-4-2-3-5-14(13)17(11)10-12-6-8-15-9-7-12;;/h2-5,12,15H,6-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYUVTMXZDGMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.